2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a compound belonging to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives.
Preparation Methods
The synthesis of 2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets.
Medicine: Potential use as a kinase inhibitor, showing activity against cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where overactive kinases drive tumor growth .
Comparison with Similar Compounds
Similar compounds include other [1,2,4]triazolo[4,3-a]pyrazine derivatives, such as those bearing different substituents on the triazolo and pyrazine rings. These compounds share a common core structure but differ in their specific biological activities and target selectivity. The uniqueness of 2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one lies in its specific substituents, which confer distinct pharmacological properties .
Properties
Molecular Formula |
C16H17FN6O |
---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-13-4-2-1-3-12(13)11-23-16(24)22-10-7-19-14(15(22)20-23)21-8-5-18-6-9-21/h1-4,7,10,18H,5-6,8-9,11H2 |
InChI Key |
IAXDLMSDQGQUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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